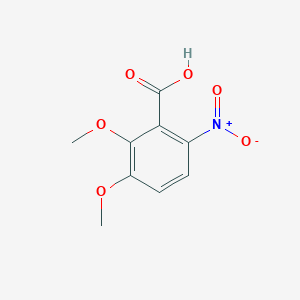

2,3-Dimethoxy-6-nitrobenzoic acid

Description

2,3-Dimethoxy-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring methoxy groups at the 2- and 3-positions and a nitro group at the 6-position. This compound is primarily utilized in organic synthesis, particularly in acylation reactions to form amide derivatives, as demonstrated in the preparation of N-(3-methoxy-6,7-methylenedioxynaphth-1-yl)-N-methylamide of 6-amino-2,3-dimethoxybenzoic acid . Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, creating a unique electronic profile that influences reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H9NO6 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

2,3-dimethoxy-6-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)7(9(11)12)8(6)16-2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

MSEFOJHLQKTCGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,3-dimethoxy-6-nitrobenzoic acid and related compounds:

Physicochemical Properties

- Acidity : The nitro group in this compound increases the acidity of the carboxylic acid group compared to 2,3-dimethylbenzoic acid, where methyl groups donate electrons .

- Melting Points : While 2-methoxycarbonyl-6-nitrobenzoic acid has a high melting point (429–431 K) due to hydrogen bonding , the dimethoxy analog’s melting point is unreported but expected to be lower due to reduced intermolecular forces.

- Solubility : Methoxy groups enhance lipophilicity, making this compound more soluble in organic solvents than its carboxylic acid or amine analogs.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dimethoxy-6-nitrobenzoic acid, and what challenges arise during its purification?

The synthesis of this compound often involves multi-step acylation and functional group transformations. For example, acylation of amines with this compound under hydrogenation conditions can yield intermediates like N-(3-methoxy-6,7-methylenedioxynaphth-1-yl)-N-methylamide derivatives . However, purification challenges arise due to its moderate solubility in polar solvents (e.g., ethanol/hexane mixtures) and potential side reactions during nitro group reduction. Column chromatography with gradient elution (e.g., hexane/EtOH) is recommended, as evidenced by Rf values (~0.51) in similar nitroaromatic systems .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound and its derivatives?

Key spectroscopic markers include:

- ¹H NMR : Distinct aromatic proton signals in DMSO-d6 (δ 7.16–8.22 ppm) and methoxy group resonances (δ ~3.8–4.0 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl signals near δ 167.1 ppm and nitro-substituted aromatic carbons at δ 124–131 ppm .

- IR : Strong C=O (carboxylic acid) stretches at ~1680–1720 cm⁻¹ and nitro group vibrations at ~1520–1350 cm⁻¹.

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability studies suggest decomposition risks under prolonged UV exposure or strong acidic/basic conditions. Storage in amber vials at −20°C is advised for long-term preservation .

Advanced Research Questions

Q. Why do cyclization reactions involving this compound derivatives fail, and how can these challenges be mitigated?

Cyclization attempts using Pschorr-type reactions often fail due to steric hindrance from the methoxy and nitro groups, which disrupt radical or ionic coupling pathways. Alternative approaches include:

Q. How do electronic effects of the nitro and methoxy groups influence the reactivity of this compound in electrophilic substitution reactions?

The nitro group is a strong meta-directing deactivator, while methoxy groups act as ortho/para-directing activators. This duality creates competing electronic effects, leading to regioselectivity challenges. Computational modeling (e.g., DFT) can predict dominant reaction pathways, as seen in similar nitrobenzoic acid systems .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

Contradictions often stem from impurities or solvent-dependent conformational changes. Strategies include:

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

The nitro group enhances electrophilic reactivity, making it a candidate for prodrug activation via nitroreductase enzymes. SAR studies in benzo[d][1,3]dioxole derivatives highlight its potential in targeting bacterial or cancer cells through redox cycling mechanisms .

Methodological Recommendations

- Synthesis Optimization : Screen catalysts (e.g., Pd/C, Raney Ni) for nitro group reductions to avoid over-hydrogenation .

- Data Validation : Use SHELX programs for crystallographic refinement to resolve ambiguities in molecular geometry .

- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of HPLC, NMR, and computational data) to reconcile conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.